N-Nitrosofenfluramine

概要

説明

N-Nitrosofenfluramine is a chemical compound derived from fenfluramine, an appetite suppressant. It is known for its cytotoxic effects, particularly in relation to mitochondrial dysfunction and oxidative stress. This compound has been studied for its potential toxicological impacts, especially in the context of dietary supplements .

科学的研究の応用

N-Nitrosofenfluramine has been studied extensively in various scientific fields:

Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Research has focused on its cytotoxic effects, particularly in liver cells and mitochondria.

Medicine: While not used therapeutically, it serves as a model compound for studying the toxicological effects of nitrosamines.

Industry: It is relevant in the context of dietary supplements and food safety, particularly concerning the formation of nitrosamines during food processing

Safety and Hazards

作用機序

Target of Action

N-Nitrosofenfluramine, a derivative of fenfluramine, primarily targets mitochondria in cells . Fenfluramine, the parent compound, is a phenethylamine that is structurally similar to serotonin and is known to modulate serotonergic and other neurologic receptors .

Mode of Action

This compound elicits cytotoxicity through mitochondrial dysfunction related to membrane potential and/or oxidative phosphorylation at an early stage . The exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, but it is hypothesized to involve increased GABAergic neurotransmission and modulation of responses to N-methyl-D-aspartate .

Biochemical Pathways

This compound affects the biochemical pathways related to mitochondrial function and oxidative stress. Exposure to this compound results in concentration and time-dependent cell death, accompanied by the loss of cellular ATP, adenine nucleotide pools, reduced glutathione (GSH), and protein thiols . This is followed by the accumulation of oxidized glutathione and malondialdehyde (MDA), indicating lipid peroxidation .

Pharmacokinetics

A study has been conducted to define its plasma pharmacokinetics and tissue distribution after single intraperitoneal administration to rats .

Result of Action

The primary result of this compound’s action is cytotoxicity, which is manifested through mitochondrial dysfunction and oxidative stress. This leads to cell death, loss of cellular ATP, and other biochemical changes . The toxicity of this compound is greater than that of fenfluramine, suggesting the participation of the nitroso group in the toxicity .

Action Environment

It is known that nitrosamines, a group of potent chemical carcinogens present in our environment, can be formed from certain drugs containing secondary and tertiary amino groups under physiological conditions . This suggests that environmental factors such as the presence of nitrite could potentially influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

N-Nitrosofenfluramine interacts with various enzymes, proteins, and other biomolecules. It has been observed to cause concentration and time-dependent cell death in isolated rat hepatocytes, accompanied by the loss of cellular ATP, adenine nucleotide pools, reduced glutathione (GSH), and protein thiols .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes . This leads to a decrease in cellular ATP and an increase in oxidized glutathione and malondialdehyde (MDA), indicating lipid peroxidation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It causes an increase in the rate of state-4 oxygen consumption, indicating an uncoupling effect, and a decrease in the rate of state-3 oxygen consumption in a concentration-dependent manner . This suggests that this compound elicits cytotoxicity through mitochondrial dysfunction related to membrane potential and/or oxidative phosphorylation at an early stage and subsequently lipid peroxidation at a later stage .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. There is a time lag for the onset of the accumulation of MDA after the rapid depletion of ATP . This indicates that the effects of this compound on cellular function are not immediate but occur over a period of time.

準備方法

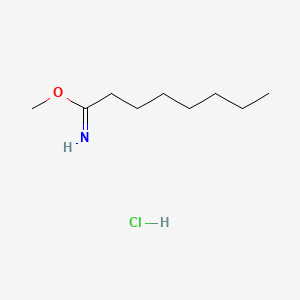

Synthetic Routes and Reaction Conditions: N-Nitrosofenfluramine can be synthesized from fenfluramine through a nitrosation reaction. The process involves the reaction of fenfluramine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitrosation reactions under controlled conditions to ensure product purity and yield. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for quality control .

化学反応の分析

Types of Reactions: N-Nitrosofenfluramine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidative products, often involving the nitroso group.

Reduction: The nitroso group can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: Oxidative products often include nitro derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Halogenated derivatives are common products of substitution reactions.

類似化合物との比較

Fenfluramine: The parent compound, used as an appetite suppressant.

N-Nitrosodimethylamine: Another nitrosamine with similar toxicological properties.

N-Nitrosodiethylamine: Known for its carcinogenic effects.

Uniqueness: N-Nitrosofenfluramine is unique due to its specific cytotoxic effects on mitochondria and its higher toxicity compared to fenfluramine. The presence of the nitroso group significantly enhances its toxicological profile, making it a compound of interest in toxicology and food safety research .

特性

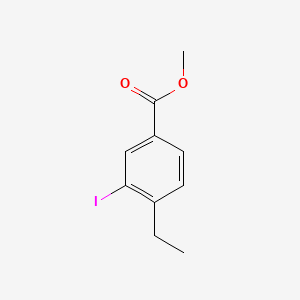

IUPAC Name |

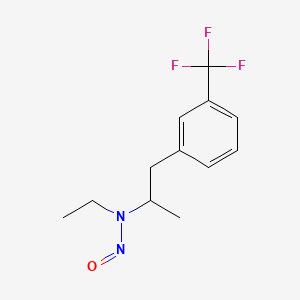

N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGWNJLSTCQSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891492 | |

| Record name | N-Nitrosofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-40-6 | |

| Record name | N-Nitrosofenfluramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019023406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDC74B71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is N-Nitrosofenfluramine and why is it a subject of research?

A1: this compound (N-Fen) is a nitrosamine compound that gained attention due to its presence as an adulterant in some herbal weight-loss products. It is a derivative of fenfluramine, a previously used appetite suppressant. Research on N-Fen primarily focuses on its toxicological properties, as its consumption has been linked to severe hepatotoxicity. [, , ]

Q2: How was this compound discovered in dietary supplements?

A2: In the early 2000s, a surge in liver damage cases in Japan was linked to the consumption of certain Chinese slimming aids. Investigations by the Japanese Ministry of Health, Labor and Welfare identified this compound as the culprit through a combination of animal studies and chemical analysis of the products. [, ]

Q3: What are the toxicological effects of this compound?

A3: this compound is primarily known for its hepatotoxicity, meaning it can cause liver damage. Cases of fulminant hepatic failure, a life-threatening condition, have been reported following ingestion of N-Fen-adulterated products. [, , ] Studies in rat models have shown that N-Fen causes cytotoxicity in liver cells, possibly through mechanisms involving mitochondrial dysfunction and oxidative stress. [, ]

Q4: How is this compound metabolized in the body?

A4: Studies in rats have shown that this compound is rapidly metabolized, primarily into norfenfluramine (Norf), rather than fenfluramine (Fen). Despite its rapid metabolism and distribution, N-Fen doesn't appear to accumulate in the liver, suggesting alternative mechanisms of toxicity beyond direct concentration-dependent effects. []

Q5: Can you tell me about the stereochemistry of this compound found in the adulterated products?

A5: Interestingly, analysis of contaminated dietary supplements revealed that the this compound present was exclusively the (S)-isomer. This finding strongly suggests that the N-Fen was likely synthesized from the pharmacologically active (S)-fenfluramine, also known as dexfenfluramine. []

Q6: What analytical techniques are used to detect and identify this compound?

A6: Various techniques have been employed to identify and quantify this compound in products. These include:

- High-Resolution Mass Spectrometry (HRMS): This technique determines the exact mass of the compound, aiding in structural elucidation. []

- High-Performance Liquid Chromatography (HPLC) coupled with various detectors: HPLC-UV provides information about the compound's UV absorbance, while HPLC-MS combines separation with mass spectrometry for identification and quantification. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Another technique used for separation and identification, particularly useful for volatile compounds. []

- Thin-Layer Chromatography (TLC): This simple and cost-effective method is used for initial purification and separation. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information by analyzing the magnetic properties of atomic nuclei. []

- GC-MS/MS: This technique offers high sensitivity and selectivity for the detection of N-Fen and other adulterants in various matrices. []

Q7: Are there any known biomarkers for this compound exposure?

A7: Research has explored the potential use of hair analysis for detecting fenfluramine and norfenfluramine as biomarkers for this compound ingestion. This approach could be valuable for retrospective exposure assessment. []

Q8: What are the regulations surrounding this compound?

A8: Due to its toxicity and potential for serious health risks, this compound is not approved for use in food or medicines in many countries. Its detection in weight-loss products has led to product recalls and regulatory efforts to combat the adulteration of dietary supplements. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)

![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)

![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)

![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)

![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)